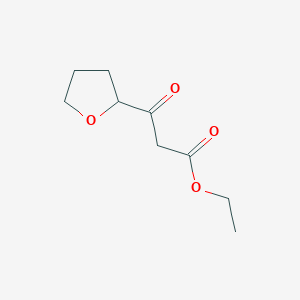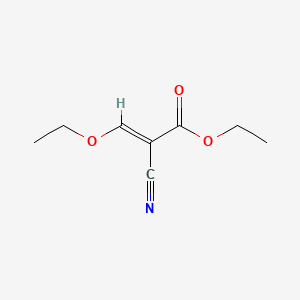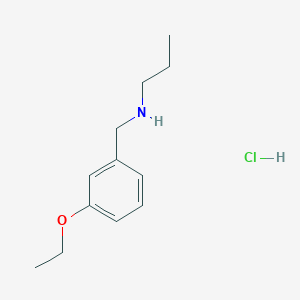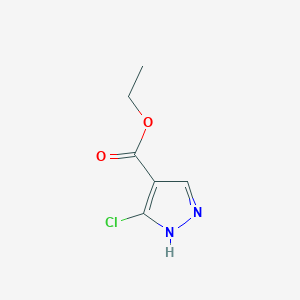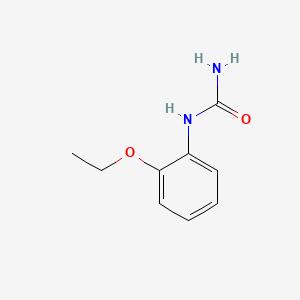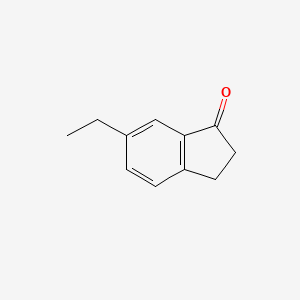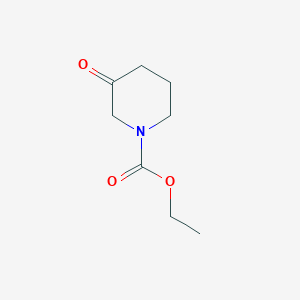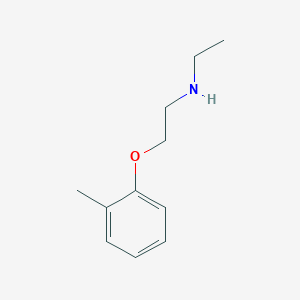
2-Fluoroacrylic acid
概要
説明
2-Fluoroacrylic acid is an organic compound with the molecular formula C3H3FO2. It is a derivative of acrylic acid where one hydrogen atom on the vinyl group is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and ether .
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluoroacrylic acid can be synthesized through several methods. One common method involves the reaction of 2-fluoroacrolein with water, followed by oxidation to yield this compound . Another method includes the reaction of 2-fluoroacetate with formaldehyde, followed by dehydration . Additionally, this compound can be prepared from 2-fluoromalonate via addition with formaldehyde under basic conditions, followed by dehydration and decarboxylation .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 2-fluoroacrolein. This method is preferred due to its efficiency and cost-effectiveness . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Fluoroacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated derivatives with various functional groups.
科学的研究の応用
2-Fluoroacrylic acid has several applications in scientific research:
Chemistry: It is used as a monomer for the preparation of fluoropolymers and fluorolactams.
Biology: It serves as a reactant in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-fluoroacrylic acid involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the vinyl group, making it more reactive towards nucleophiles. This property is exploited in various chemical synthesis processes to introduce fluorine into organic molecules . In biological systems, compounds derived from this compound can interact with specific molecular targets, such as enzymes and receptors, to exert their effects .
類似化合物との比較
2-Fluoroacrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Similar compounds include:
Acrylic acid: Lacks the fluorine atom, making it less reactive.
2-Chloroacrylic acid: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
2-Bromoacrylic acid: Contains a bromine atom, which also alters its reactivity compared to this compound.
The presence of the fluorine atom in this compound makes it more reactive and suitable for specific applications where fluorine incorporation is desired .
特性
IUPAC Name |
2-fluoroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFGHUTYSLISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902405 | |
| Record name | 2-Fluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-99-9 | |
| Record name | 2-Fluoroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-fluoroacrylic acid derivatives in organic synthesis?
A1: this compound derivatives are valuable building blocks for synthesizing complex molecules. Specifically, they serve as versatile substrates in Diels-Alder reactions, enabling the construction of chiral tertiary carbons bearing a fluorine atom [, , , ]. This is particularly useful in pharmaceutical research for designing new drug candidates.
Q2: How does the fluorine atom influence the reactivity of this compound derivatives in Diels-Alder reactions?
A2: Studies have shown that the fluorine substituent in this compound derivatives exerts a significant effect on the diastereoselectivity of Diels-Alder reactions [, ]. This influence stems from electronic and steric factors introduced by the fluorine atom, highlighting its potential in controlling the stereochemical outcome of these reactions.
Q3: What are the challenges associated with the synthesis of vinyl fluorides, and how does the research address this?
A3: Synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity is challenging due to the difficulties in separating the desired isomer from byproducts. A study describes a practical method utilizing a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity (>98%) []. Subsequent silver-catalyzed decarboxylation yields the desired vinyl fluorides with high isomeric purity, eliminating the need for tedious purification.
Q4: What innovative synthetic routes have been explored for producing this compound and its derivatives?
A4: Several synthetic approaches have been developed for this compound and its derivatives. One method involves the isomerization of primary polyfluoroallylic alcohols, yielding this compound fluorides and 1-fluorovinyl ketones [, ]. Another study describes a novel synthesis of this compound [], further expanding the synthetic toolbox for accessing this valuable compound.
Q5: How can this compound esters be produced efficiently on an industrial scale?
A5: A patented method allows for the industrial-scale production of this compound esters []. This involves reacting readily accessible 3-amino-2-fluoropropionic acid esters with a quaternary ammonium salt-forming agent in the presence of a base. The 3-amino-2-fluoropropionic acid esters themselves can be efficiently synthesized by reacting 3-hydroxy-2-aminopropionic acid esters with sulfuryl fluoride (SO2F2) in the presence of an organic base, making the entire process highly efficient and suitable for industrial application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


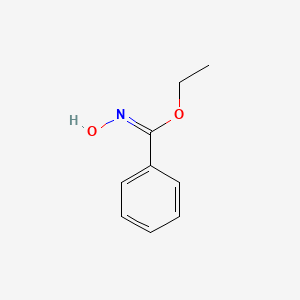
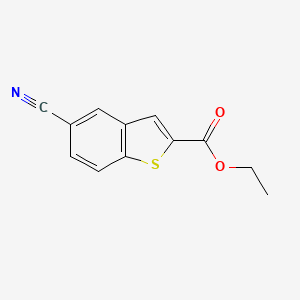
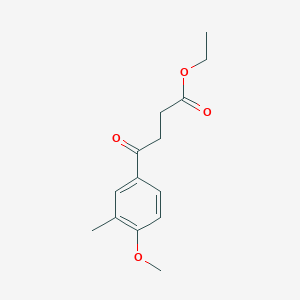
![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
